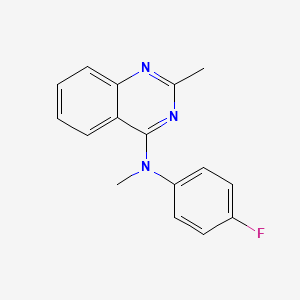
N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine typically involves the condensation of appropriate aniline derivatives with quinazoline precursors. One common method includes the reaction of 4-fluoroaniline with 2,4-dimethylquinazoline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its anticancer properties, particularly in targeting tyrosine kinases involved in cancer cell proliferation
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways essential for cancer cell growth and survival . This inhibition can result in reduced tumor growth and increased cancer cell apoptosis.
Comparison with Similar Compounds
Afatinib: A related compound that also targets tyrosine kinases and is used for treating various cancers.
Uniqueness: N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to other quinazoline derivatives.
Properties
CAS No. |
827031-62-9 |
|---|---|
Molecular Formula |
C16H14FN3 |
Molecular Weight |
267.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C16H14FN3/c1-11-18-15-6-4-3-5-14(15)16(19-11)20(2)13-9-7-12(17)8-10-13/h3-10H,1-2H3 |
InChI Key |
GIMUSHRRSQOELU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
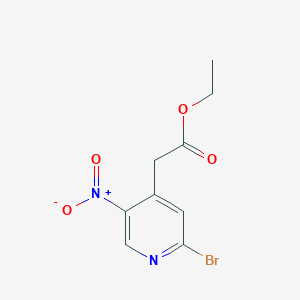
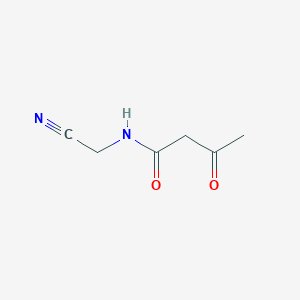

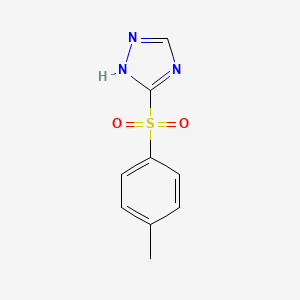
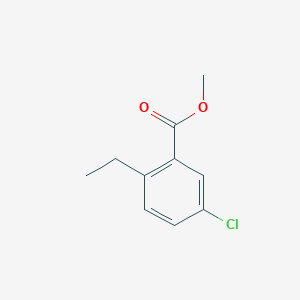
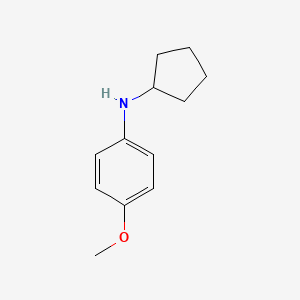
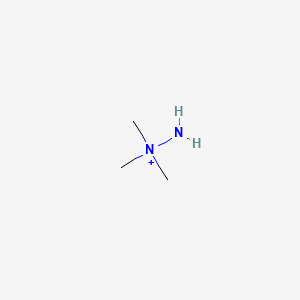
![N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide](/img/structure/B8733641.png)
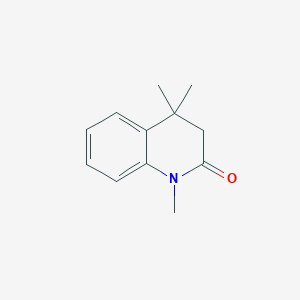
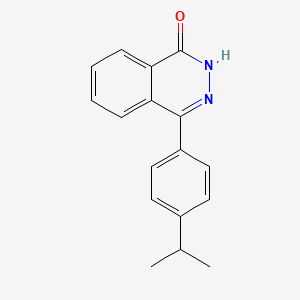

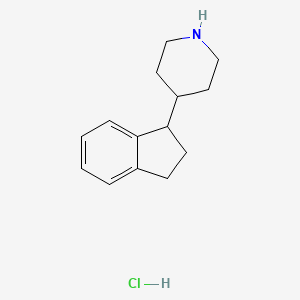
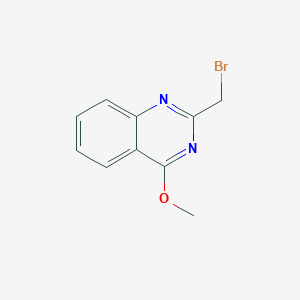
![4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B8733694.png)
